molecular formula C12H12F3NO5 B13492387 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid

Cat. No.: B13492387
M. Wt: 307.22 g/mol
InChI Key: QXYCHPXOUNLYPG-VIFPVBQESA-N
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a trifluoromethoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step involves the deprotection of the Cbz group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is unique due to its combination of a benzyloxycarbonyl group and a trifluoromethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12F3NO5

Molecular Weight

307.22 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C12H12F3NO5/c13-12(14,15)21-7-9(10(17)18)16-11(19)20-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)/t9-/m0/s1

InChI Key

QXYCHPXOUNLYPG-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](COC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(COC(F)(F)F)C(=O)O

Origin of Product

United States

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